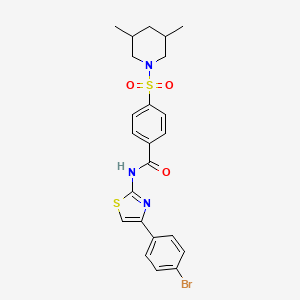

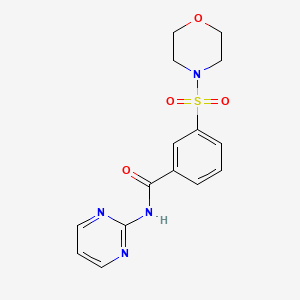

3-(morpholin-4-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(morpholin-4-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide, also known as MS-275, is a potent inhibitor of histone deacetylase (HDAC) enzymes. HDACs are enzymes that remove acetyl groups from histone proteins, which can lead to changes in gene expression. MS-275 has been extensively studied for its potential therapeutic applications in cancer, neurological disorders, and inflammatory diseases.

科学的研究の応用

Kinase Inhibition and Cancer Therapy

One significant area of application for derivatives of 3-(morpholin-4-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide is in the development of inhibitors targeting the PI3K-AKT-mTOR pathway, a critical signaling pathway involved in cancer cell growth and survival. For instance, derivatives containing the morpholine group and pyrimidine moiety have been shown to serve as potent and selective dual inhibitors of mTORC1 and mTORC2, highlighting their potential in cancer therapy (Hobbs et al., 2019).

Antifungal Activity

Research into N-Benzoyl-N'-dialkylthiourea derivatives, including those related to this compound, has explored their synthesis and antifungal properties. These studies have demonstrated the potential of such compounds in combating plant diseases caused by fungi like Botrytis cinerea and Verticillium dahliae, offering a pathway to new antifungal agents (Zhou Weiqun et al., 2005).

Synthetic Methodologies

The compound and its derivatives are also central to novel synthetic routes for heterocyclic compounds, which are crucial in pharmaceutical chemistry. For example, derivatives have been utilized as intermediates in synthesizing compounds that inhibit tumor necrosis factor alpha and nitric oxide, indicating their role in developing new therapeutic agents (Lei et al., 2017).

作用機序

Target of Action

The primary target of the compound 3-(morpholin-4-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide is the Leucine-rich repeat kinase 2 (LRRK2) . This kinase has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS) .

Mode of Action

This compound interacts with LRRK2, inhibiting its kinase activity . The most common LRRK2 mutation, G2019S, gives rise to increased kinase activity . By inhibiting this activity, the compound can potentially be useful in the treatment of PD .

Biochemical Pathways

The inhibition of LRRK2 by this compound affects the biochemical pathways associated with PD . The downstream effects of this inhibition are currently under investigation.

Pharmacokinetics

It has been described as a brain-penetrant compound , suggesting it may have good bioavailability in the central nervous system.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of LRRK2 kinase activity . This inhibition could potentially lead to a decrease in the symptoms of PD .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other medications, the patient’s overall health status, and genetic factors such as the presence of specific LRRK2 mutations . .

特性

IUPAC Name |

3-morpholin-4-ylsulfonyl-N-pyrimidin-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O4S/c20-14(18-15-16-5-2-6-17-15)12-3-1-4-13(11-12)24(21,22)19-7-9-23-10-8-19/h1-6,11H,7-10H2,(H,16,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWSFZZGQDOSGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

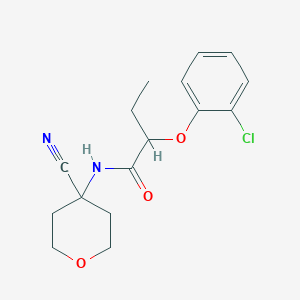

![5-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2556220.png)

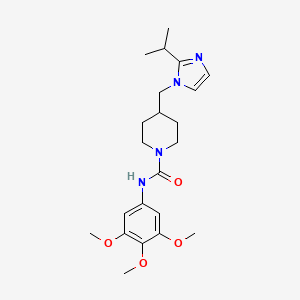

![6-(4-methylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2556221.png)

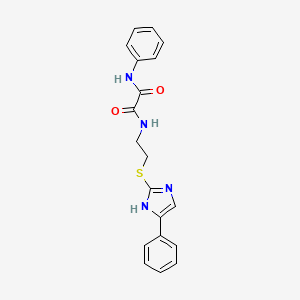

![N-(8-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B2556226.png)

![N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2556230.png)

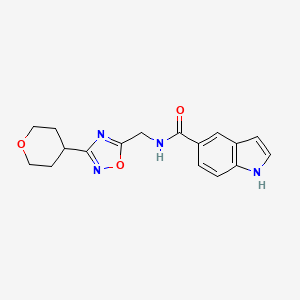

![N1-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2556232.png)

![(Z)-5-((1H-indol-3-yl)methylene)-3-(benzo[d][1,3]dioxol-5-yl)-2-thioxothiazolidin-4-one](/img/structure/B2556237.png)